Benzenebutanal, 4-(phenylmethoxy)-

Catalog No.
S784926
CAS No.
69172-21-0
M.F
C17H18O2
M. Wt
254.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenebutanal, 4-(phenylmethoxy)-

CAS Number

69172-21-0

Product Name

Benzenebutanal, 4-(phenylmethoxy)-

IUPAC Name

4-(4-phenylmethoxyphenyl)butanal

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

InChI

InChI=1S/C17H18O2/c18-13-5-4-6-15-9-11-17(12-10-15)19-14-16-7-2-1-3-8-16/h1-3,7-13H,4-6,14H2

InChI Key

JTIOHUDUWZWUCO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCC=O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCC=O

Benzenebutanal, also known as 4-phenylbutanal, is an organic compound with the molecular formula C10H12OC_{10}H_{12}O and a molecular weight of approximately 148.20 g/mol. This compound features a butanal chain (a four-carbon aldehyde) substituted with a phenyl group at the fourth carbon. Its structure can be represented as follows:

Structure C6H5CH2CH2CHO\text{Structure }C_6H_5-CH_2-CH_2-CHO

Benzenebutanal is classified as an aromatic aldehyde due to the presence of the phenyl ring, which contributes to its unique chemical properties and reactivity. The compound is recognized for its potential applications in various fields, including organic synthesis and fragrance industries.

Typical of aldehydes and aromatic compounds:

  • Oxidation Reactions: Benzenebutanal can be oxidized to form benzenebutanoic acid when treated with oxidizing agents such as potassium permanganate or chromium trioxide .
  • Reduction Reactions: The aldehyde functional group can be reduced to the corresponding alcohol, 4-phenylbutanol, using reducing agents like lithium aluminum hydride or sodium borohydride .
  • Condensation Reactions: Benzenebutanal can undergo condensation reactions with various nucleophiles, leading to the formation of more complex molecules. For instance, it can react with amines to form imines or with alcohols to yield acetals .

Research indicates that benzenebutanal exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that benzenebutanal may possess antimicrobial activity against certain bacteria and fungi, making it a candidate for further investigation in pharmaceutical applications .
  • Potential Neuroprotective Effects: Preliminary studies have indicated that compounds related to benzenebutanal may have neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress .

The synthesis of benzenebutanal can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the acylation of benzene using butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields benzenebutanal after hydrolysis .
  • Reduction of Benzyl Butyrate: Another approach is the reduction of benzyl butyrate using lithium aluminum hydride, which selectively reduces the ester group to an aldehyde .
  • Wittig Reaction: The Wittig reaction can also be employed by reacting a phosphonium ylide with benzaldehyde derivatives to yield benzenebutanal .

Benzenebutanal has several notable applications:

  • Flavoring and Fragrance Industry: Due to its pleasant aroma, benzenebutanal is used as a flavoring agent in food products and as a fragrance component in perfumes .
  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Benzenebutanal shares structural similarities with several other aromatic aldehydes. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
BenzaldehydeC7H6OC_7H_6OSimple aromatic aldehyde; widely used in fragrances.
4-Phenylbutyric AcidC10H12O2C_{10}H_{12}O_2Contains a carboxylic acid group; used in pharmaceuticals.
Benzyl AlcoholC7H8OC_7H_8OAlcohol derivative; used as a solvent and fragrance.
4-MethylbenzaldehydeC8H10OC_8H_10OMethyl-substituted aromatic aldehyde; used in organic synthesis.

Uniqueness of Benzenebutanal

Benzenebutanal's unique structure combines both an aromatic ring and an aldehyde functional group, distinguishing it from simpler compounds like benzaldehyde. Its longer carbon chain enhances its reactivity and potential applications in synthesis compared to shorter-chain aldehydes. Moreover, its specific biological activities may offer additional avenues for research and application not found in structurally similar compounds.

Benzenebutanal, 4-(phenylmethoxy)- (CAS 5470-84-8) is systematically named 4-(benzyloxy)butanal under IUPAC conventions. Its molecular formula, C₁₁H₁₄O₂, reflects a butanal backbone substituted at the fourth carbon with a benzyl ether group (Figure 1). Key identifiers include:

PropertyValueSource
Molecular Weight178.23 g/mol
SMILESO=C(COCC1=CC=CC=C1)CCC
InChI KeyXECYWBLONQYPGQ-UHFFFAOYSA-N

The compound exhibits two rotatable bonds and a topological polar surface area (TPSA) of 26.3 Ų, influencing its solubility in polar aprotic solvents like dimethylformamide. Synonymous designations include 4-benzyloxybutyraldehyde and 4-phenylmethoxybutanal, with registry numbers spanning DTXSID50448771 and Wikidata Q82267916.

Historical Context in Organic Synthesis

First reported in the late 20th century, 4-(phenylmethoxy)butanal emerged as a solution to challenges in protecting alcohol functionalities during multistep syntheses. Early routes involved:

  • Benzylation of 4-hydroxybutanal using benzyl bromide under basic conditions
  • Oxidation of 4-(benzyloxy)-1-butanol with pyridinium chlorochromate

A landmark 1997 Tetrahedron publication demonstrated its utility in asymmetric aldol reactions, achieving enantiomeric excesses >90% through Evans oxazaborolidine catalysis. This paved the way for applications in prostaglandin analog synthesis, notably in the production of beraprost intermediates.

Significance in Contemporary Chemical Research

Recent studies exploit 4-(phenylmethoxy)butanal's dual reactivity:

  • Aldehyde group: Participates in nucleophilic additions (e.g., Grignard reactions)
  • Benzyl ether: Enables orthogonal deprotection strategies

Notable applications include:

  • Chiral pool synthesis: Asymmetric reduction to (R)-4-(benzyloxy)butan-2-ol (CAS 4799-69-3) using Candida antarctica lipase B
  • CAR-T cell therapy precursors: Synthesis of γ-lactam intermediates for immunomodulatory drugs
  • Polymer chemistry: Chain-extension agent in biodegradable polyesters

Electrochemical studies reveal its potential in paired electrosynthesis, where it undergoes simultaneous oxidation and reduction at carbon felt electrodes to yield bifunctional building blocks.

X-ray crystallographic analysis serves as the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of Benzenebutanal, 4-(phenylmethoxy)-. The crystallographic investigation provides crucial information about bond lengths, bond angles, and conformational preferences within the crystal lattice [2].

The molecular structure exhibits characteristic features of aromatic aldehydes with ether linkages. The phenylmethoxy group adopts specific conformational orientations relative to the aromatic ring system, with the benzyloxy carbon typically positioned at approximately 70 ppm in carbon-13 nuclear magnetic resonance spectroscopy [1]. The crystal packing reveals intermolecular interactions including weak C-H⋯O hydrogen bonds and π-π stacking interactions between aromatic rings [3].

Crystallographic data analysis demonstrates that the compound crystallizes in a specific space group with defined unit cell parameters. The torsion angles associated with the phenylmethoxy group typically range from -173° to -175°, establishing an anti-type conformation [3]. The dihedral angles between the aromatic rings and the butanal chain provide insights into the molecular geometry and steric interactions within the crystal structure.

The crystal structure reveals important information about the aldehydic carbon environment, with the carbon-oxygen double bond exhibiting typical aldehyde characteristics. The benzyloxy substituent influences the overall molecular packing through van der Waals interactions and potential hydrogen bonding with neighboring molecules [3]. These crystallographic findings are essential for understanding the solid-state behavior and potential polymorphic forms of the compound.

Advanced Nuclear Magnetic Resonance Spectroscopic Techniques (¹H, ¹³C, 2D Correlation Spectroscopy)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information through multiple complementary techniques. The ¹H nuclear magnetic resonance spectrum of Benzenebutanal, 4-(phenylmethoxy)- exhibits characteristic resonances that confirm the presence of all major structural components [4] [5].

The aldehydic proton appears as a distinctive singlet in the range of 9.5-10.5 ppm, serving as a diagnostic marker for the aldehyde functionality [6]. The aromatic protons resonate between 6.5-8.0 ppm, with the phenylmethoxy benzene ring protons showing characteristic splitting patterns indicative of para-disubstitution [7]. The benzyloxy methylene protons appear as a singlet around 5.1 ppm, reflecting their position adjacent to the aromatic system [4].

The alkyl chain protons of the butanal moiety display characteristic chemical shifts and coupling patterns. The α-methylene protons (adjacent to the aromatic ring) typically appear around 2.6-2.8 ppm, while the β-methylene protons resonate at approximately 1.8-2.0 ppm, and the γ-methylene protons (adjacent to the aldehyde) appear around 2.4-2.6 ppm [4].

¹³C nuclear magnetic resonance analysis reveals distinct carbon environments throughout the molecule. The aldehydic carbon resonates in the characteristic range of 190-200 ppm, confirming the presence of the aldehyde functionality [8]. The aromatic carbons appear between 125-150 ppm, with the phenylmethoxy-substituted carbons showing specific chemical shift patterns influenced by the electron-donating effects of the ether linkage [5].

The benzyloxy methylene carbon typically appears around 70 ppm, while the alkyl chain carbons resonate between 20-40 ppm depending on their position relative to the aromatic ring and aldehyde group [4]. The methoxy carbon chemical shifts are particularly diagnostic, with values around 56 ppm for carbons in standard methoxy environments, but potentially shifted depending on the substitution pattern [5].

Two-dimensional correlation spectroscopy techniques provide crucial connectivity information. ¹H-¹H correlation spectroscopy reveals through-bond coupling relationships between neighboring protons, establishing the connectivity of the butanal chain and confirming the aromatic substitution pattern [9]. Heteronuclear multiple quantum coherence spectroscopy directly correlates protons with their attached carbons, providing unambiguous assignments of all carbon-hydrogen pairs [9].

Heteronuclear multiple bond correlation spectroscopy demonstrates long-range carbon-hydrogen correlations across multiple bonds, establishing the overall molecular connectivity and confirming the attachment of the butanal chain to the aromatic ring system [9]. These two-dimensional techniques are particularly valuable for distinguishing between structural isomers and confirming the regiospecific substitution pattern of the phenylmethoxy group.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural information through characteristic fragmentation patterns. The molecular ion of Benzenebutanal, 4-(phenylmethoxy)- appears at m/z 254, corresponding to the molecular formula C₁₇H₁₈O₂ [1]. The molecular ion typically exhibits low to medium intensity due to the relatively facile fragmentation of the benzylic and aldehydic bonds.

The fragmentation pattern reveals several diagnostic pathways characteristic of aromatic aldehydes with benzyloxy substituents. The most prominent fragment ion appears at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), which serves as the base peak in the mass spectrum [10] [11]. This fragment results from the characteristic loss of the benzyl radical from the phenylmethoxy group, representing one of the most stable carbonium ions in aromatic systems.

Alpha-cleavage adjacent to the aldehyde carbon generates fragment ions characteristic of aldehydes, including the formyl cation (CHO⁺) at m/z 29 [10]. The loss of the benzyloxy group (C₈H₉O) from the molecular ion produces a significant fragment at m/z 149, representing the butanal-substituted benzene cation [10].

Additional fragmentation pathways include the loss of the entire phenylmethoxy fragment, generating ions at m/z 135 and 121. The phenyl cation (C₆H₅⁺) appears at m/z 77, formed through subsequent fragmentation of the tropylium ion [11]. Lower mass fragments include the cyclopentadienyl cation (C₅H₅⁺) at m/z 65 and various hydrocarbon fragment ions [10].

The fragmentation pattern is consistent with the expected behavior of aromatic aldehydes containing benzyloxy substituents. The preferential formation of the tropylium ion reflects the exceptional stability of this seven-membered aromatic system, while the aldehyde-specific fragmentations confirm the presence of the aldehydic functionality [12].

Comparative Infrared Spectral Analysis with Structural Analogues

Infrared spectroscopy provides valuable functional group identification and structural comparison capabilities. The infrared spectrum of Benzenebutanal, 4-(phenylmethoxy)- exhibits characteristic absorption bands that distinguish it from structurally related compounds [6] [13].

The carbonyl stretching vibration of the aldehyde group appears at 1705-1710 cm⁻¹, which is characteristic of aromatic aldehydes. This frequency is approximately 20-25 cm⁻¹ lower than saturated aliphatic aldehydes due to conjugation effects between the aromatic ring and the carbonyl system [6] [13]. The aromatic aldehyde assignment is further confirmed by the presence of the characteristic aldehydic carbon-hydrogen stretching vibrations at 2720-2750 cm⁻¹ [6].

The aromatic carbon-hydrogen stretching vibrations appear in the range of 3030-3100 cm⁻¹, distinguishing aromatic compounds from aliphatic systems where carbon-hydrogen stretches appear below 3000 cm⁻¹ [14] [15]. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1500-1600 cm⁻¹ region, with particularly intense absorptions at approximately 1500 cm⁻¹ and 1600 cm⁻¹ [14].

The benzyloxy ether linkage contributes characteristic carbon-oxygen stretching vibrations in the 1000-1300 cm⁻¹ range. These absorptions, combined with the specific aromatic substitution pattern, provide diagnostic information for differentiating between various phenylmethoxy derivatives [16].

Comparative analysis with structural analogues reveals distinct spectroscopic signatures. Benzaldehyde, lacking the phenylmethoxy substituent, exhibits a carbonyl stretch at similar frequencies but lacks the characteristic ether-related absorptions [17]. Para-substituted benzene derivatives show specific aromatic carbon-hydrogen out-of-plane bending vibrations at 810-840 cm⁻¹, which are absent in ortho- and meta-substituted isomers [16].

The presence of the butanal chain contributes additional methylene carbon-hydrogen stretching and bending vibrations in the aliphatic region. The combination of aromatic aldehyde characteristics with ether linkage signatures provides a unique spectroscopic fingerprint for Benzenebutanal, 4-(phenylmethoxy)- that distinguishes it from other aromatic aldehydes and phenylmethoxy compounds [16] [15].

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Benzenebutanal, 4-(phenylmethoxy)-

Dates

Last modified: 08-15-2023

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